methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate
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Overview
Description
Methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate is a complex organic compound that features a unique fusion of benzodioxole and furo[3,2-c]pyran structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of 5-bromo-benzo[1,3]dioxole with appropriate reagents such as PdCl₂, xantphos, and Cs₂CO₃ in 1,4-dioxane at 130°C.
Construction of the Furo[3,2-c]pyran Ring: This involves the cyclization of intermediates using reagents like ethyl bromoacetate and NaH in DMF at 50°C for 2 hours.
Final Coupling and Esterification: The final step involves coupling the benzodioxole and furo[3,2-c]pyran intermediates, followed by esterification to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) under controlled conditions.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole or furo[3,2-c]pyran rings.
Common Reagents and Conditions
Oxidation: H₂O₂ in aqueous solution at 40°C.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Various nucleophiles in the presence of a base like K₂CO₃ in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential anticancer properties, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cell lines.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells by modulating microtubule assembly . This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure .
Comparison with Similar Compounds
Similar Compounds
- 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- 1-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine
- (2Z)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
Uniqueness
Methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate stands out due to its fused ring structure, which imparts unique chemical and biological properties. Its ability to interact with microtubules and induce apoptosis in cancer cells distinguishes it from other similar compounds .
Properties
Molecular Formula |
C19H18O9 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
methyl 3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydrofuro[3,2-c]pyran-2-carboxylate |
InChI |
InChI=1S/C19H18O9/c1-8-5-10-13(18(20)27-8)12(16(28-10)19(21)24-4)9-6-11-15(26-7-25-11)17(23-3)14(9)22-2/h5-6,12,16H,7H2,1-4H3 |
InChI Key |
OZKUYZSQQAXTKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(O2)C(=O)OC)C3=CC4=C(C(=C3OC)OC)OCO4)C(=O)O1 |
Origin of Product |
United States |
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